An In-depth Technical Guide to N-(prop-2-en-1-yl)hex-5-en-2-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(prop-2-en-1-yl)hex-5-en-2-amine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(prop-2-en-1-yl)hex-5-en-2-amine, a novel secondary amine with significant potential as a versatile building block in organic synthesis. Due to its recent emergence, a dedicated CAS number has not yet been assigned in major chemical databases. This document is intended for researchers, scientists, and professionals in drug development and material science, offering insights into its synthesis, predicted properties, and prospective applications.
Compound Identification and Overview
The subject of this guide is the unsymmetrical secondary amine, N-(prop-2-en-1-yl)hex-5-en-2-amine . According to IUPAC nomenclature for secondary amines, the name is derived by designating the larger alkyl group as the parent amine and the smaller group as an N-substituent.[1][2] In this case, the hexenyl group is the parent chain. The compound is also commonly referred to as N-allyl-hex-5-en-2-amine .
This molecule is characterized by the presence of two terminal alkene functionalities, making it a highly reactive and versatile intermediate for a wide range of chemical transformations. The secondary amine core provides a site for further functionalization, while the two double bonds can participate in various addition and polymerization reactions.
Chemical Structure:
Physicochemical Properties (Predicted)
While experimental data for N-(prop-2-en-1-yl)hex-5-en-2-amine is not yet available in the literature, its physicochemical properties can be reasonably predicted based on its structure and data from its precursors, such as hex-5-en-2-amine.[3][4] Amines are known to be basic due to the lone pair of electrons on the nitrogen atom, and their boiling points are influenced by hydrogen bonding.[5][6]
| Property | Predicted Value | Justification / Reference |
| IUPAC Name | N-(prop-2-en-1-yl)hex-5-en-2-amine | Based on IUPAC nomenclature rules.[1] |
| Molecular Formula | C₉H₁₇N | - |
| Molecular Weight | 139.24 g/mol | - |
| CAS Number | Not Assigned | - |
| Boiling Point | ~160-180 °C | Higher than the precursor hex-5-en-2-amine (116 °C) due to increased molecular weight.[3] |
| Density | ~0.80 - 0.85 g/cm³ | Typical range for aliphatic secondary amines. |
| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | The nonpolar alkyl chains reduce water solubility. Primary and secondary amines can form hydrogen bonds with water.[7] |
| pKa of Conjugate Acid | 10.5 - 11.5 | Typical range for secondary alkylamines.[6] |
Proposed Synthesis and Purification
The most efficient and selective method for preparing unsymmetrical secondary amines like N-(prop-2-en-1-yl)hex-5-en-2-amine is through reductive amination.[8][9] This one-pot reaction involves the condensation of a ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the target secondary amine. This approach offers high yields and avoids the potential for over-alkylation, which can be a significant side reaction in direct N-alkylation methods.[10]
The proposed synthesis route is the reductive amination of hex-5-en-2-one (CAS: 109-49-9) with allylamine (prop-2-en-1-amine) .[11][12]
Caption: Proposed synthesis workflow for N-(prop-2-en-1-yl)hex-5-en-2-amine.
Experimental Protocol: Reductive Amination
This protocol is a self-validating system designed for high yield and purity.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add hex-5-en-2-one (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Amine Addition: Add allylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by the disappearance of the ketone spot on a TLC plate.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for one-pot reductive aminations. It is less reactive towards ketones than the iminium ion that forms in situ, thus minimizing the side reaction of ketone reduction.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Causality: The basic workup neutralizes the acidic byproducts and ensures the amine product is in its free base form, which is soluble in the organic solvent.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
Causality: The addition of triethylamine to the eluent deactivates the acidic sites on the silica gel, which prevents the amine product from tailing and improves the separation efficiency.
-
Predicted Spectroscopic Characterization
Confirmation of the successful synthesis of N-(prop-2-en-1-yl)hex-5-en-2-amine would rely on standard spectroscopic techniques. The following are predicted key signals:
-
¹H NMR (CDCl₃):
-
δ 5.7-5.9 ppm (m, 2H): Protons on the internal carbons of the two C=C double bonds.
-
δ 4.9-5.2 ppm (m, 4H): Terminal vinyl protons (=CH₂) of both alkenyl groups.
-
δ ~3.2 ppm (m, 2H): Methylene protons adjacent to the nitrogen on the allyl group (N-CH₂-).
-
δ ~2.8 ppm (m, 1H): Methine proton on the hexenyl chain adjacent to the nitrogen (N-CH-).
-
δ ~1.1 ppm (d, 3H): Methyl group protons on the hexenyl chain.
-
A broad singlet corresponding to the N-H proton.
-
-
¹³C NMR (CDCl₃):
-
Signals in the range of δ 135-140 ppm for the internal carbons of the double bonds.
-
Signals in the range of δ 114-118 ppm for the terminal vinyl carbons (=CH₂).
-
Signals corresponding to the nine distinct carbon atoms in the molecule.
-
-
IR Spectroscopy (thin film):
-
~3300-3350 cm⁻¹ (weak, sharp): N-H stretch, characteristic of a secondary amine.
-
~3070 cm⁻¹: =C-H stretch.
-
~1640 cm⁻¹: C=C stretch.
-
~1100-1200 cm⁻¹: C-N stretch.
-
-
Mass Spectrometry (EI):
-
M⁺ at m/z = 139: Molecular ion peak.
-
Characteristic fragmentation patterns resulting from the cleavage of the C-N bonds and allylic cleavage.
-
Potential Applications and Research Directions
The unique structure of N-(prop-2-en-1-yl)hex-5-en-2-amine, featuring two polymerizable double bonds and a nucleophilic secondary amine, opens up a wide array of potential applications.
-
Polymer and Materials Science: The diene structure makes it an excellent candidate as a cross-linking agent in polymer synthesis or as a monomer for creating functional polymers with pendant amine groups. These polymers could find use in coatings, adhesives, and specialty materials.
-
Pharmaceutical and Agrochemical Synthesis: Secondary amines are a prevalent structural motif in a vast number of biologically active compounds.[13][14] This molecule can serve as a versatile scaffold for the synthesis of novel drug candidates and agrochemicals. The two alkene groups can be further functionalized through various chemical transformations to build molecular complexity.
-
Synthesis of Heterocycles: The two alkenyl chains are perfectly positioned for ring-closing metathesis (RCM) reactions, providing a straightforward entry into nitrogen-containing heterocyclic systems, which are of great interest in medicinal chemistry.
-
Ligand Development: Secondary amines are often precursors to ligands used in transition metal catalysis. The amine can be further elaborated to create bidentate or tridentate ligands for various catalytic applications.[15][16][17]
Caption: Potential application pathways for N-(prop-2-en-1-yl)hex-5-en-2-amine.
Safety and Handling
As with all amines, N-(prop-2-en-1-yl)hex-5-en-2-amine is expected to be basic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The starting materials, hex-5-en-2-one and allylamine, are flammable and toxic, and their respective Safety Data Sheets (SDS) should be consulted before use.
References
Click to expand
-
LookChem. Hex-5-en-2-amine. [Link]
-
University of Louisiana at Lafayette. Asymmetric Synthesis of N-substituted Allylic Amine Compounds. [Link]
-
Organic Chemistry Portal. Synthesis of allylic amines. [Link]
-
PMC. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. [Link]
-
Organic Chemistry Portal. Allylic amine synthesis by C-C coupling. [Link]
-
ACS Publications. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis | The Journal of Organic Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Fundamentals of Organic Chemistry. 12.1 Naming Amines. [Link]
-
University of California, Davis. Advanced IUPAC Nomenclature XI. [Link]
-
Chemistry LibreTexts. 24.1: Naming Amines. [Link]
-
ResearchGate. Direct reductive amination of ketones with amines by reductive aminases. [Link]
-
University of Calgary. Amines. [Link]
-
RSC Publishing. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
-
Wiley Online Library. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
PubChem. 5-Hexen-2-amine. [Link]
-
Guidelines for Naming Amines. [Link]
-
Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Matrix Fine Chemicals. HEX-5-EN-2-ONE | CAS 109-49-9. [Link]
-
Unlocking the Secrets of Secondary Amines: A Deep Dive Into Their Role in Chemistry. [Link]
-
Diplomata Comercial. Amine Chemical Properties: Understanding Their Applications. [Link]
-
Chemistry LibreTexts. 23.1: Properties of amines. [Link]
-
CK-12 Foundation. Chemical Properties of Amines. [Link]
-
CHAPTER 8: AMINES Fundamentals of Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. websites.nku.edu [websites.nku.edu]
- 3. lookchem.com [lookchem.com]
- 4. 5-Hexen-2-amine | C6H13N | CID 202050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HEX-5-EN-2-ONE | CAS 109-49-9 [matrix-fine-chemicals.com]
- 12. B22505.14 [thermofisher.com]
- 13. Unlocking the Secrets of Secondary Amines: A Deep Dive Into Their Role in Chemistry - Oreate AI Blog [oreateai.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 16. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 17. Allylic amine synthesis by C-C coupling [organic-chemistry.org]
